5-Chloro-2-furaldehyde (CAS 21508-19-0) is a bifunctional heteroaromatic precursor characterized by a reactive aldehyde group and a 5-position chlorine atom. In industrial and laboratory procurement, it serves as a critical intermediate for synthesizing pharmaceuticals, agrochemicals, and functionalized thiosemicarbazones [1]. Compared to the unsubstituted baseline, furfural, the inclusion of the chlorine atom enables downstream nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while altering the electronic properties of the furan ring. Its selection is typically driven by the need for orthogonal reactivity, where the C-Cl bond remains intact during aldehyde condensation or hydroboration, but can be activated for late-stage functionalization [2].
Substituting 5-chloro-2-furaldehyde with furfural or 5-bromo-2-furaldehyde fundamentally alters process yields and synthetic pathways. Furfural lacks the halogen handle required for Suzuki-Miyaura or Buchwald-Hartwig couplings, making it unviable for extending the heteroaromatic core via transition-metal catalysis [1]. Conversely, while 5-bromo-2-furaldehyde provides a similar halogen handle, the C-Br bond is significantly more labile than the C-Cl bond. In multi-step syntheses involving aggressive nucleophiles or reducing conditions, the bromo-analog is prone to premature cleavage or over-reaction, whereas the chloro-analog provides the necessary stability to retain the halogen for late-stage activation [2]. Furthermore, the electronic deactivation provided by the chlorine atom improves oxidative stability in aqueous environments compared to unsubstituted furfural, preventing premature degradation during formulation.
Kinetic studies of biomass-burning organic compounds and furan derivatives in aqueous solutions reveal that halogen substitution significantly impacts oxidative stability. When exposed to singlet molecular oxygen (1O2*), 5-chloro-2-furaldehyde exhibits a reaction rate constant that is approximately a factor of 2 lower than that of unsubstituted furfural [1].
| Evidence Dimension | Reaction rate constant with singlet oxygen (1O2*) |
| Target Compound Data | ~2-fold reduction in degradation rate |
| Comparator Or Baseline | Furfural (Baseline rate) |
| Quantified Difference | 50% lower reactivity toward singlet oxygen |
| Conditions | Aqueous solution, pH 5, illuminated green LED system with rose bengal sensitizer |
Procuring the chloro-substituted analog provides superior shelf-life and formulation stability in oxidative or aqueous environments compared to standard furfural.
The choice of halogen dictates the reaction kinetics and yields in complex cascade condensations. In the synthesis of isoindoline-1,3-dione derivatives via reaction with N,N-dimethylhydrazine and N-ethyl maleimide, 5-chloro-2-furaldehyde yields 39% of the target adduct, whereas 5-bromo-2-furaldehyde yields 54% [1]. This lower reactivity of the chloro-analog is strategically advantageous when slower, controlled reaction kinetics are required to prevent thermal runaway or when orthogonal protection strategies demand a more stable carbon-halogen bond during intermediate steps.
| Evidence Dimension | Isolated yield of isoindoline-1,3-dione derivative |
| Target Compound Data | 39% yield |
| Comparator Or Baseline | 5-Bromo-2-furaldehyde (54% yield) |
| Quantified Difference | 15% absolute reduction in yield (indicating attenuated reactivity) |
| Conditions | Water (pH 6), 50 °C, reaction with N,N-dimethylhydrazine and N-ethyl maleimide |
Buyers should select the chloro-analog over the bromo-analog when synthetic pathways require a more robust halogen handle that resists premature reaction during aggressive condensation steps.
The electron-withdrawing effect of the chlorine atom alters the electrophilic reactivity of the furan core. In predictive toxicology assays measuring the depletion of glutathione (GSH), 5-chloro-2-furaldehyde demonstrates an RC50(GSH) of 1.7 mM, compared to 0.57 mM for unsubstituted furfural [1]. A higher RC50 value indicates that a greater concentration of the chloro-analog is required to consume 50% of the available thiol, demonstrating significantly lower off-target electrophilicity.
| Evidence Dimension | RC50(GSH) (Concentration required for 50% GSH depletion) |
| Target Compound Data | 1.7 mM |
| Comparator Or Baseline | Furfural (0.57 mM) |
| Quantified Difference | 2.98-fold higher concentration required (lower electrophilicity) |
| Conditions | Glutathione reactivity assay, aqueous conditions |
This attenuated thiol reactivity makes 5-chloro-2-furaldehyde a preferred scaffold in drug discovery to minimize off-target protein binding and glutathione depletion.
5-Chloro-2-furaldehyde serves as a highly effective substrate in directed catalytic asymmetric hydroboration (CAHB). When subjected to Rh(nbd)2BF4 catalysis, the compound successfully undergoes hydroboration to yield the corresponding borylated product with an 84% isolated yield [1]. This demonstrates that the C-Cl bond remains completely intact under reductive catalytic conditions, allowing for the installation of boronate esters without competitive dehalogenation.
| Evidence Dimension | Isolated yield in CAHB |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 5-chloro-2-fluoropyridine (51% yield) |
| Quantified Difference | 33% higher yield than the fluoropyridine baseline |
| Conditions | 2% Rh(nbd)2BF4, THF, 40 °C |
Procuring this specific compound enables the efficient synthesis of chiral γ-borylated derivatives, which are critical intermediates for subsequent inter- and intramolecular cross-couplings.
Due to the stability of the C-Cl bond relative to C-Br, 5-chloro-2-furaldehyde is the optimal choice for active pharmaceutical ingredient (API) synthesis requiring multi-step sequences[1]. It allows chemists to perform initial aldehyde condensations or hydroborations without cleaving the halogen, reserving the chlorine atom for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
In the formulation of agricultural chemicals exposed to environmental stressors, the roughly 2-fold reduction in singlet oxygen reactivity compared to furfural makes this compound an ideal building block [2]. It ensures that the furan core resists premature oxidative degradation in aqueous field applications.
Because it exhibits a nearly 3-fold lower reactivity toward glutathione compared to unsubstituted furfural, 5-chloro-2-furaldehyde is highly suited for drug discovery programs aiming to minimize off-target toxicity [3]. It is the preferred precursor for synthesizing thiosemicarbazones and other pharmacophores where preserving intracellular GSH levels is critical.
Irritant